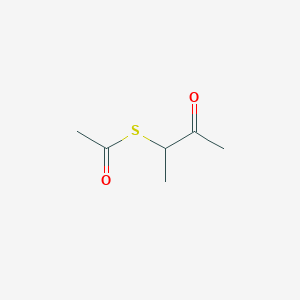
Ethanethioic acid, S-(1-methyl-2-oxopropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethioic acid, S-(1-methyl-2-oxopropyl) ester is an organic compound with the molecular formula C6H10O2S. This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester. Thioesters are known for their reactivity and are commonly found in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-(1-methyl-2-oxopropyl) ester typically involves the reaction of ethanethioic acid with an appropriate alcohol under acidic conditions. One common method is the esterification of ethanethioic acid with 1-methyl-2-oxopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-(1-methyl-2-oxopropyl) ester undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol and alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
Ethanethioic acid, S-(1-methyl-2-oxopropyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioester bonds.
Biology: Thioesters are important intermediates in biochemical pathways, including fatty acid metabolism and protein modification.
Medicine: The compound is studied for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of ethanethioic acid, S-(1-methyl-2-oxopropyl) ester involves the reactivity of the thioester group. Thioesters are known to be good acylating agents, and they can transfer the acyl group to nucleophiles such as amines or alcohols. This reactivity is exploited in various biochemical processes, where thioesters act as intermediates in the transfer of acyl groups.
Comparison with Similar Compounds
Similar Compounds
- Ethanethioic acid, S-(2-methoxyphenyl) ester
- Ethanethioic acid, (methylthio)-s-ethyl ester
- Ethanethioic acid, S-propyl ester
- Ethanethioic acid, S-(1-methylpropyl) ester
Uniqueness
Ethanethioic acid, S-(1-methyl-2-oxopropyl) ester is unique due to the presence of the 1-methyl-2-oxopropyl group, which imparts specific reactivity and properties to the compound. This structural feature distinguishes it from other similar thioesters and influences its behavior in chemical reactions and biological systems.
Properties
CAS No. |
61323-21-5 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
S-(3-oxobutan-2-yl) ethanethioate |
InChI |
InChI=1S/C6H10O2S/c1-4(7)5(2)9-6(3)8/h5H,1-3H3 |
InChI Key |
WWOFTFYFQQUTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















